molecular formula C23H19NO3 B2611475 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide CAS No. 2097888-87-2

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide

Cat. No.: B2611475
CAS No.: 2097888-87-2
M. Wt: 357.409
InChI Key: GPWGRCIBPRGGAK-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents like tetrahydrofuran (THF), and reagents such as sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) for desilylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide is unique due to its combination of a furan ring, phenyl group, and naphthalene moiety, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-21(17-10-12-18(13-11-17)22-9-4-14-27-22)15-24-23(26)20-8-3-6-16-5-1-2-7-19(16)20/h1-14,21,25H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGRCIBPRGGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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